
rac-8-Hydroxy-2-dipropylaminotetralin-d7 Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-8-Hydroxy-2-dipropylaminotetralin-d7 Hydrobromide: is a deuterated form of rac-8-Hydroxy-2-dipropylaminotetralin hydrobromide. This compound is primarily used in scientific research, particularly in the fields of neuropharmacology and biochemistry. It is known for its role as a potent agonist of the 5-HT1A receptor, which is a subtype of serotonin receptor. The deuterated form is often used in studies involving mass spectrometry due to its distinct isotopic signature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-8-Hydroxy-2-dipropylaminotetralin-d7 hydrobromide involves several steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Tetralin Core: The synthesis begins with the formation of the tetralin core structure through a series of cyclization reactions.
Introduction of the Hydroxy Group: The hydroxy group is introduced via selective hydroxylation reactions.
Substitution with Dipropylamino Group: The dipropylamino group is introduced through nucleophilic substitution reactions.
Deuteration: The final step involves the incorporation of deuterium atoms, typically through catalytic exchange reactions using deuterium gas or deuterated solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.
Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications for research use.
Análisis De Reacciones Químicas
Types of Reactions
rac-8-Hydroxy-2-dipropylaminotetralin-d7 hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form different reduced derivatives.
Substitution: The dipropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines.
Major Products Formed
Oxidation Products: Ketones and aldehydes.
Reduction Products: Various reduced derivatives of the parent compound.
Substitution Products: Compounds with different functional groups replacing the dipropylamino group.
Aplicaciones Científicas De Investigación
rac-8-Hydroxy-2-dipropylaminotetralin-d7 hydrobromide has a wide range of applications in scientific research:
Neuropharmacology: Used to study the function and pharmacology of the 5-HT1A receptor.
Biochemistry: Employed in mass spectrometry studies due to its deuterated nature.
Medicine: Investigated for its potential therapeutic effects on neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical probes.
Mecanismo De Acción
The primary mechanism of action of rac-8-Hydroxy-2-dipropylaminotetralin-d7 hydrobromide involves its interaction with the 5-HT1A receptor. As an agonist, it binds to this receptor and activates it, leading to a cascade of intracellular signaling events. This activation modulates the release of neurotransmitters such as serotonin, which plays a crucial role in mood regulation, anxiety, and other neurological functions.
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxy-2-dipropylaminotetralin (8-OH-DPAT): A non-deuterated form with similar pharmacological properties.
WAY-100635: A selective antagonist of the 5-HT1A receptor.
Buspirone: An anxiolytic drug that also acts on the 5-HT1A receptor.
Uniqueness
rac-8-Hydroxy-2-dipropylaminotetralin-d7 hydrobromide is unique due to its deuterated nature, which makes it particularly useful in mass spectrometry studies. The presence of deuterium atoms allows for precise tracking and quantification in complex biological systems, providing an advantage over non-deuterated analogs.
Propiedades
Número CAS |
1329613-23-1 |
|---|---|
Fórmula molecular |
C16H26BrNO |
Peso molecular |
335.337 |
Nombre IUPAC |
7-[1,1,2,2,3,3,3-heptadeuteriopropyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide |
InChI |
InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H/i1D3,3D2,10D2; |
Clave InChI |
BATPBOZTBNNDLN-WIROKCJUSA-N |
SMILES |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br |
Sinónimos |
7-(Dipropylamino)-5,6,7,8-tetrahydro-1-naphthalenol-d7 Hydrobromide; (+/-)-8-Hydroxy(N,N-dipropyl-2-amino)tetralin-d7 Hydrobromide; 8-OH DPAT-d7; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


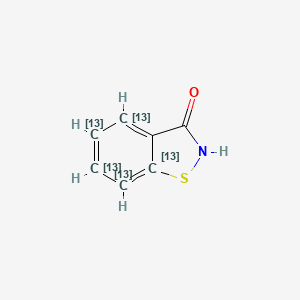
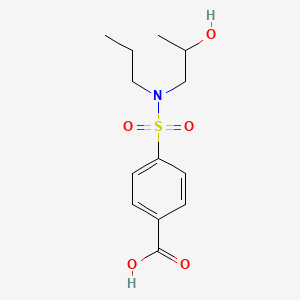
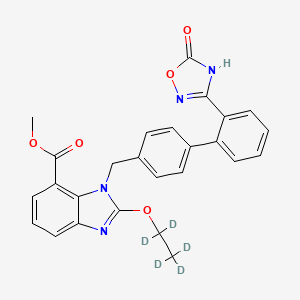
![1-[(2'-Cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester](/img/structure/B589092.png)

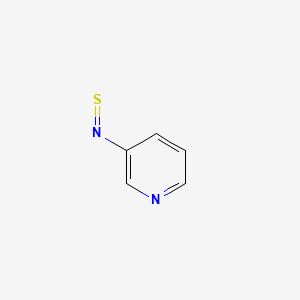
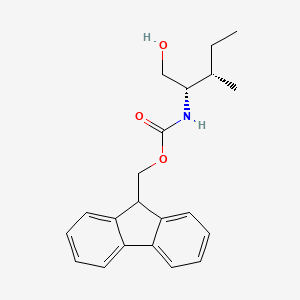
![Dibenzo[a,i]pyrene-d14](/img/structure/B589101.png)
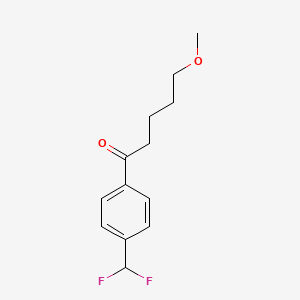
![Indeno[1,2,3-cd]pyrene-d12](/img/structure/B589106.png)
